5-Bromo-1-methyl-2-nitro-1H-imidazole 5-Bromo-1-methyl-2-nitro-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15971601
InChI: InChI=1S/C4H4BrN3O2/c1-7-3(5)2-6-4(7)8(9)10/h2H,1H3
SMILES:
Molecular Formula: C4H4BrN3O2
Molecular Weight: 206.00 g/mol

5-Bromo-1-methyl-2-nitro-1H-imidazole

CAS No.:

Cat. No.: VC15971601

Molecular Formula: C4H4BrN3O2

Molecular Weight: 206.00 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-methyl-2-nitro-1H-imidazole -

Specification

Molecular Formula C4H4BrN3O2
Molecular Weight 206.00 g/mol
IUPAC Name 5-bromo-1-methyl-2-nitroimidazole
Standard InChI InChI=1S/C4H4BrN3O2/c1-7-3(5)2-6-4(7)8(9)10/h2H,1H3
Standard InChI Key VOFCKMBHQUDTAI-UHFFFAOYSA-N
Canonical SMILES CN1C(=CN=C1[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Identification

5-Bromo-1-methyl-2-nitro-1H-imidazole is systematically named according to IUPAC guidelines, with substituents positioned at the 1-, 2-, and 5-positions of the imidazole ring. Key identifiers include:

PropertyValueSource
CAS Registry Number151597-78-3
Molecular FormulaC4H4BrN3O2\text{C}_4\text{H}_4\text{BrN}_3\text{O}_2
Exact Mass204.949 g/mol
Synonyms5-Bromo-1-methyl-2-nitroimidazole; 1H-Imidazole, 5-bromo-1-methyl-2-nitro-

The compound’s structure (Fig. 1) features a nitro group (-NO2_2) at the 2-position, a methyl group (-CH3_3) at the 1-position, and a bromine atom at the 5-position. This substitution pattern influences its reactivity and intermolecular interactions .

Physicochemical Properties

Thermodynamic and Spectral Characteristics

Reported physicochemical properties vary slightly between sources, reflecting differences in measurement conditions or predictive models:

PropertyValue (ChemicalBook )Value (Chemsrc )
Density2.04 ± 0.1 g/cm³ (Predicted)N/A
Boiling Point370.7 ± 34.0 °C (Predicted)N/A
pKa-0.74 ± 0.25 (Predicted)N/A
LogP (Partition Coefficient)N/A1.614

The predicted density and boiling point suggest a high-polarity solid with limited volatility . The negative pKa indicates strong electron-withdrawing effects from the nitro group, enhancing acidity at the N-H position . LogP values imply moderate lipophilicity, favoring solubility in organic solvents like dimethylformamide (DMF) or acetonitrile .

Synthesis and Manufacturing

Synthetic Routes

  • Bromination of Nitroimidazole Precursors:
    Bromination using N\text{N}-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) could introduce bromine at the 5-position . For example, Nichols et al. demonstrated selective bromination of 1,2-dimethylimidazole using NBS, albeit with regioselectivity challenges .

  • Methylation and Nitro Group Introduction:
    Sequential alkylation and nitration of 5-bromoimidazole derivatives may yield the target compound. Methylation with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) has been reported for similar imidazoles .

Challenges in Regioselectivity

A critical issue in imidazole functionalization is controlling regioselectivity. For instance, Efremov et al. observed mixtures of 4-bromo and 5-bromo regioisomers during methylation of 5-bromo-2-methyl-1H-imidazole . Separation techniques like preparative-TLC or crystallization may be required to isolate the desired product .

Applications in Pharmaceutical Chemistry

Compound ClassTherapeutic TargetExample Drug
Kinase InhibitorsCasein kinase δ/εV (Anticancer agent)
Enzyme InhibitorsXanthine oxidaseII (Gout treatment)
Receptor ModulatorsmGlu4 receptorIX (Neurological disorders)

The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions with amines or thiols in drug candidates .

Case Study: Anticancer Agents

In the synthesis of casein kinase δ/ε inhibitors, bromoimidazoles undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs (Fig. 2) . The bromine atom acts as a leaving group, enabling cross-coupling reactions critical for constructing complex architectures .

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